Cas no 2172018-01-6 (5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid)
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- EN300-1627633
- 2172018-01-6
-
- Inchi: 1S/C10H10N4O2/c1-6-4-12-9(5-11-6)14-7(2)3-8(13-14)10(15)16/h3-5H,1-2H3,(H,15,16)
- InChI Key: OWRGVLDUXFAPLJ-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)N(C2C=NC(C)=CN=2)N=1)=O
Computed Properties
- Exact Mass: 218.08037557g/mol
- Monoisotopic Mass: 218.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 80.9Ų
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627633-0.05g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 0.05g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-0.1g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 0.1g |
$715.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-0.25g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 0.25g |
$748.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-0.5g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 0.5g |
$781.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-1.0g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 1g |
$813.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-2.5g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 2.5g |
$1594.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-5.0g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 5g |
$2360.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-10.0g |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 10g |
$3500.0 | 2023-06-04 | ||
| Enamine | EN300-1627633-50mg |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 50mg |
$683.0 | 2023-09-22 | ||
| Enamine | EN300-1627633-100mg |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid |
2172018-01-6 | 100mg |
$715.0 | 2023-09-22 |
5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
Recent Advances in the Study of 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 2172018-01-6)
In recent years, the compound 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 2172018-01-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole and pyrazine moieties, has demonstrated promising potential in various therapeutic applications. The latest studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of drug discovery and development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, highlighting its efficient production through a multi-step reaction sequence involving condensation and cyclization. The researchers emphasized the compound's high yield and purity, which are critical for its subsequent pharmacological evaluation. Additionally, the study identified key intermediates that could serve as building blocks for further structural modifications.
Another significant advancement was reported in a paper from Bioorganic & Medicinal Chemistry Letters, which investigated the compound's inhibitory effects on specific enzymatic targets. The results indicated that 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits potent activity against certain kinases involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents. The study also provided insights into the structure-activity relationship (SAR), which could guide future optimization efforts.
Further research has explored the compound's application in oncology. A preclinical study demonstrated that 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid could modulate key signaling pathways in cancer cells, leading to apoptosis and reduced proliferation. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noteworthy, as it addresses a major challenge in cancer therapy. These findings were published in a recent issue of Cancer Research, sparking interest in its potential as a chemotherapeutic agent.
In addition to its therapeutic potential, the compound's pharmacokinetic properties have also been a focus of recent investigations. A study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable bioavailability and metabolic stability. These properties are essential for its progression into clinical trials and eventual commercialization.
Overall, the latest research on 5-methyl-1-(5-methylpyrazin-2-yl)-1H-pyrazole-3-carboxylic acid underscores its versatility and promise in drug development. Its unique chemical structure and broad biological activity make it a valuable candidate for further exploration. Future studies are expected to delve deeper into its mechanisms of action, optimize its pharmacological properties, and assess its safety and efficacy in clinical settings.
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